

# Application Note: Preparation and Qualification of Cefixime Impurity A Reference Standard

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## Compound of Interest

Compound Name: Cefixime impurity A

CAS No.: 1335475-08-5

Cat. No.: B601303

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## Abstract & Scope

In the development of third-generation cephalosporins like Cefixime, geometric isomerism at the oxime functionality is a critical quality attribute. **Cefixime Impurity A** (European Pharmacopoeia definition) corresponds to the (E)-isomer, which is thermodynamically less stable and pharmacologically less active than the therapeutic (Z)-isomer.[1] This impurity is primarily formed via photo-isomerization during storage or synthesis.[1]

This guide provides a robust, self-validating protocol for generating the (E)-isomer from the Cefixime API using controlled photo-irradiation, followed by isolation via Preparative HPLC.[1] This method circumvents the need for complex de novo synthesis.

## Chemical Identity

- Common Name: **Cefixime Impurity A** (EP), Cefixime (E)-Isomer.[1]
- Chemical Name: (6R,7R)-7-[[[(2E)-2-(2-aminothiazol-4-yl)-2-[[[carboxymethoxy]imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1][2]

- CAS Number: 1614255-90-1 (Generic E-isomer reference).[1][3]
- Mechanism of Formation: Under UV light exposure, the C=N double bond of the alkoxyimino group undergoes excitation, allowing rotation around the bond and relaxation into the E (anti) configuration.

## Pathway Visualization

The following diagram illustrates the geometric isomerization and the overall workflow for standard preparation.



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Caption: Figure 1. Mechanism of photo-isomerization and workflow for the isolation of **Cefixime Impurity A**.

## Preparation Protocol

### Phase 1: Generation (Photo-Isomerization)

Objective: Create a crude mixture enriched with the (E)-isomer.[1]

- Preparation of Stock Solution:
  - Dissolve 500 mg of Cefixime Trihydrate API in 500 mL of a solvent mixture: Water:Methanol (1:1 v/v).
  - Note: Methanol is preferred over acetonitrile here to minimize polymer formation under UV. [1]
- Irradiation:

- Transfer the solution to a quartz photochemical reactor or clear borosilicate glass vessels.
- Expose the solution to UV light (wavelength 254 nm or 365 nm) for 4–6 hours.[1]
- Process Control: Monitor the reaction by analytical HPLC every hour. The reaction typically reaches a photostationary state (PSS) of approximately 40:60 to 50:50 (Z:E ratio).
- Stop Condition: Stop when the Impurity A peak (E-isomer) area % stabilizes or exceeds 30%. [1] Do not over-irradiate to avoid degradation of the -lactam ring (opening of the ring).[1]

## Phase 2: Isolation (Preparative HPLC)

Objective: Purify the (E)-isomer from the reaction mixture.[1]

- Instrument: Preparative HPLC system with UV detection.
- Column: C18 Preparative Column (e.g., YMC-Pack ODS-A, 250 x 20 mm, 5  $\mu$ m or 10  $\mu$ m).[1]
- Mobile Phase A: 0.1% Formic Acid in Water (or 20 mM Ammonium Acetate, pH 5.5).[1]
- Mobile Phase B: Acetonitrile.[1]
- Flow Rate: 10–15 mL/min (adjusted for column diameter).
- Detection: 254 nm.[1]

Gradient Program:

Time (min)	% Mobile Phase B	Event
0.0	5	Equilibration
5.0	5	Load Sample
25.0	30	Linear Gradient
30.0	90	Wash

| 35.0 | 5 | Re-equilibration |

Fraction Collection Strategy:

- Inject 2–5 mL of the irradiated stock solution per run.
- Elution Order: The (Z)-isomer (Cefixime) typically elutes first due to higher polarity from the oxime orientation.[1] The (E)-isomer (Impurity A) elutes later (Relative Retention Time ~1.2 – 1.4 depending on pH).[1]
- Collect the peak corresponding to the (E)-isomer.[1]
- Critical Step: Pool fractions only with purity >98% by analytical HPLC check.

### Phase 3: Finishing

- Concentration: Remove organic solvent (Acetonitrile) from pooled fractions using a rotary evaporator at <30°C (Heat sensitive!).
- Lyophilization: Freeze-dry the remaining aqueous phase to obtain an off-white to pale yellow amorphous solid.[1]
- Storage: Store at -20°C, protected from light and moisture.

## Characterization & Qualification

To validate the isolated material as a Reference Standard, the following data must be generated.

### A. HPLC Purity & Identification

- Method: USP/EP Monograph conditions for Cefixime.
- Acceptance Criteria: Purity > 95.0% (area normalization).

### B. Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing geometric isomers.[1] The key differentiator is the chemical shift of the aminothiazole proton and the oxime methylene protons.

Comparative NMR Data (DMSO-d6):

Proton Assignment	Cefixime (Z-Isomer) (ppm)	Impurity A (E-Isomer) (ppm)	Mechanistic Reason
Aminothiazole C5-H	6.70 – 6.80 (s)	7.20 – 7.50 (s)	Deshielding in E-isomer due to anisotropic effect of the oxime oxygen and H-bonding.[1]
Oxime -OCH <sub>2</sub> -	4.60 – 4.70 (s)	4.75 – 4.85 (s)	Slight downfield shift. [1]
-lactam H (C6, C7)	5.1, 5.7 (dd)	5.1, 5.6 (dd)	Minimal change (core structure intact).[1]

Note: Chemical shifts may vary slightly with concentration and pH.

## C. Mass Spectrometry (LC-MS)

- Technique: ESI-MS (Positive/Negative mode).[1]
- Result: Both isomers have the same molecular weight (453.4 for free acid).[1]
- Differentiation: MS/MS fragmentation patterns are similar; therefore, MS confirms molecular formula but NMR is required for isomeric confirmation.[1]

## References

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